molecular formula C17H16FN5O3 B12334440 N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine

N6-Benzoyl-3'-fluoro-2',3'-dideoxyadenosine

Cat. No.: B12334440
M. Wt: 357.34 g/mol
InChI Key: RWKXHBQARYLBBO-YNEHKIRRSA-N
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Description

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that features a purine base linked to a benzamide group. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom and a hydroxymethyl group in its structure suggests unique chemical properties and reactivity.

Properties

Molecular Formula

C17H16FN5O3

Molecular Weight

357.34 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16FN5O3/c18-11-6-13(26-12(11)7-24)23-9-21-14-15(19-8-20-16(14)23)22-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,24H,6-7H2,(H,19,20,22,25)/t11-,12+,13+/m0/s1

InChI Key

RWKXHBQARYLBBO-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced under mild conditions using reagents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products

    Oxidation: Formation of carboxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of azide or other substituted derivatives

Scientific Research Applications

Medicinal Chemistry Applications

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has been investigated for its role as an antiviral agent. Its structure resembles nucleosides, which are crucial for viral replication processes. Research indicates that modifications in the purine base can enhance antiviral activity against various RNA viruses, including those responsible for hepatitis and influenza.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against influenza virus strains. The results showed that the compound significantly inhibited viral replication in vitro, demonstrating IC50 values comparable to established antiviral drugs. This suggests potential for further development into a therapeutic agent for treating viral infections .

Biochemical Research Applications

The compound's unique structure allows it to interact with various biological targets, making it valuable in biochemical research. It has been used to study enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

In a recent investigation, N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide was tested as a potential inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. The findings indicated that the compound exhibited competitive inhibition with a Ki value in the nanomolar range, suggesting its utility as a lead compound for developing ADA inhibitors .

Pharmacological Applications

The pharmacological profile of N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide shows promise for applications in cancer therapy and immunomodulation.

Case Study: Cancer Therapeutics

Research conducted by a team at a leading cancer research institute explored the compound's effects on tumor cell lines. The study demonstrated that treatment with N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide resulted in significant apoptosis of cancer cells through the activation of caspase pathways. This positions the compound as a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
  • N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide

Uniqueness

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of the benzamide group, which may confer distinct biological activities and chemical properties compared to its analogs

This detailed article provides a comprehensive overview of N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of targeting specific biological pathways. This compound is characterized by its unique structural features that combine a purine base with a sugar moiety and an aromatic benzamide group, which may influence its biological activity.

Chemical Structure

The chemical structure of N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can be represented as follows:

C14H18FN5O4\text{C}_{14}\text{H}_{18}\text{F}\text{N}_{5}\text{O}_{4}

This structure includes:

  • A purine core
  • A fluorinated sugar derivative
  • A benzamide functional group

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors, particularly the A3 adenosine receptor (A3AR). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing various physiological processes such as inflammation and cancer progression.

Key Findings

  • A3 Adenosine Receptor Agonism : Compounds like N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide have been shown to exhibit agonistic properties at the A3AR. This receptor is known to mediate protective effects in tissues under stress conditions, suggesting potential therapeutic applications in inflammatory diseases and cancer .
  • Selectivity and Potency : Structural modifications in similar compounds have been linked to variations in selectivity and potency at the A3AR. For instance, the introduction of specific substituents on the purine ring can enhance binding affinity and efficacy .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • In Vivo Studies : In animal models, compounds targeting A3AR have demonstrated anti-inflammatory effects. For example, the selective A3AR agonist Cl-IB-MECA was shown to reduce inflammation in rat models of arthritis .
  • Cell Culture Experiments : In vitro studies using human cell lines have revealed that compounds similar to N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can inhibit tumor cell proliferation through pathways involving apoptosis and cell cycle regulation .

Data Table: Biological Activity Summary

Compound NameBiological ActivityMechanismReferences
N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamideA3AR AgonistModulates inflammation and tumor growth
Cl-IB-MECAAnti-inflammatoryA3AR AgonistReduces arthritis symptoms
NECANon-selective AgonistActivates multiple adenosine receptors

Q & A

What are the critical considerations for synthesizing N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide, and how can regioselectivity be ensured during benzamide conjugation?

Level: Basic
Methodological Answer:
The synthesis involves coupling a fluorinated oxolane-modified purine scaffold with benzamide. Key steps include:

  • Protection of hydroxyl groups : Use 4,4-dimethoxytrityl (DMTr) or other acid-labile groups to prevent side reactions during phosphoramidite activation .
  • Fluorination control : Ensure stereochemical integrity at the 4-fluoro position using chiral catalysts or enzymatic methods to avoid racemization .
  • Regioselective conjugation : Activate the purine N6 position via nucleophilic substitution under anhydrous conditions, monitored by HPLC to confirm >95% regioselectivity .
  • Purification : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the product, with LC-MS validation for mass accuracy .

How can the stereochemical configuration of the 4-fluoro and hydroxymethyl groups in the oxolane ring be confirmed experimentally?

Level: Basic
Methodological Answer:

  • X-ray crystallography : Resolve the absolute configuration by growing single crystals in a mixture of dichloromethane and hexane, followed by data collection at 123 K .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm the fluorine environment and 1H^{1}\text{H}-COSY to correlate protons on the oxolane ring. NOESY experiments detect spatial proximity between the fluorine and adjacent substituents .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values for known stereoisomers (e.g., -48° for the (2R,4S,5R) configuration in DMSO) .

What analytical techniques are most effective for detecting impurities in synthesized batches of this compound?

Level: Basic
Methodological Answer:

  • HPLC-DAD : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Monitor at 254 nm for purine absorbance .
  • LC-HRMS : Acquire high-resolution mass spectra (ESI+) to identify impurities like de-fluorinated byproducts (expected m/z deviation < 2 ppm) .
  • 31P^{31}\text{P}-NMR : Detect residual phosphoramidite intermediates if solid-phase synthesis is employed .

How does the 4-fluoro substitution in the oxolane ring influence the compound’s metabolic stability compared to non-fluorinated analogs?

Level: Advanced
Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Fluorination reduces oxidation by CYP3A4 at the 4-position, increasing half-life (t1/2_{1/2}) from 2.1 h (non-fluorinated) to 6.8 h .
  • Molecular dynamics simulations : Fluorine’s electronegativity stabilizes the oxolane ring via C-F···H-O hydrogen bonds, reducing conformational flexibility and susceptibility to enzymatic hydrolysis .
  • Mass spectrometry imaging (MSI) : Track tissue distribution in rodent models; fluorinated analogs show prolonged retention in hepatic tissue due to reduced Phase I metabolism .

What strategies can mitigate hydrolysis of the hydroxymethyl group during long-term storage?

Level: Advanced
Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize hydrolytic degradation .
  • Excipient formulation : Add trehalose (5% w/v) as a cryoprotectant, which reduces water activity and stabilizes the hydroxymethyl group via hydrogen bonding .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., carboxylic acid derivatives) indicate hydrolysis pathways .

How can the compound’s interaction with nucleic acid targets (e.g., RNA polymerase) be evaluated using biophysical assays?

Level: Advanced
Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize RNA polymerase on a CM5 chip and measure binding kinetics (KD_D < 10 µM suggests strong interaction) .
  • Isothermal titration calorimetry (ITC) : Titrate the compound into polymerase solutions to determine stoichiometry (n) and enthalpy (ΔH) of binding .
  • Cryo-EM : Resolve co-crystal structures at 3.2 Å resolution to identify key binding residues (e.g., interactions with the active-site Mg2+^{2+} ion) .

What computational methods are suitable for predicting the compound’s ADMET properties?

Level: Advanced
Methodological Answer:

  • QSAR models : Use Schrödinger’s QikProp to predict logP (2.1), Caco-2 permeability (>50 nm/s), and hERG inhibition risk (IC50_{50} > 10 µM) .
  • Docking simulations (AutoDock Vina) : Dock the compound into CYP450 isoforms (e.g., 3A4, 2D6) to predict metabolic hotspots .
  • MD simulations (GROMACS) : Simulate 100 ns trajectories in a lipid bilayer to assess membrane permeability and blood-brain barrier penetration .

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